molecular formula C12H20N2 B13252869 (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine

(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine

Cat. No.: B13252869
M. Wt: 192.30 g/mol
InChI Key: YIUWBJCPIUFQTQ-UHFFFAOYSA-N
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Description

(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine is a secondary amine featuring a branched alkyl chain (3-methylpentan-2-yl) and a pyridin-4-ylmethyl substituent. The molecule combines a hydrophobic alkyl group with a pyridine ring, a heterocyclic aromatic system known for its role in enhancing bioavailability and binding affinity in drug candidates .

The 3-methylpentan-2-yl group may contribute to lipophilicity, influencing membrane permeability and metabolic stability. Synthesis of such compounds typically involves reductive amination or nucleophilic substitution, as seen in analogous preparations of tetrahydro-2H-pyran-4-amine derivatives .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-methyl-N-(pyridin-4-ylmethyl)pentan-2-amine

InChI

InChI=1S/C12H20N2/c1-4-10(2)11(3)14-9-12-5-7-13-8-6-12/h5-8,10-11,14H,4,9H2,1-3H3

InChI Key

YIUWBJCPIUFQTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine typically involves the reaction of 3-methylpentan-2-amine with pyridine-4-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity, and implementing purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces more saturated amine compounds.

Scientific Research Applications

(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.

    Biological Studies: It can be used to study the interactions of amine-containing compounds with biological systems.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The bulky structure of the compound can affect its binding affinity and specificity, making it a valuable tool for studying structure-activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine with structurally or functionally related amines, based on evidence from pharmacological studies, synthesis protocols, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity Synthesis Method Source
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine C₁₂H₂₀N₂ 192.30 (calculated) Branched alkyl, pyridin-4-ylmethyl amine Inferred: Potential CNS/antitumor agent Likely reductive amination (analogous) N/A (hypothetical)
Vatalanib (N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine) C₂₃H₁₈ClN₅ 416.88 Pyridinylmethyl, phthalazine core Antitumor (VEGF inhibitor) Multi-step condensation
N-{cyclopentyl}tetrahydro-2H-pyran-4-amine derivatives (e.g., Example 14) C₂₅H₃₈N₂O₂ 399.29 (observed: 399.2) Tetrahydro-2H-pyran-4-amine, isopropyl Antifungal (inferred from sulfonamide analogs) Reductive amination with Pd/H₂ catalysis
4-Methyl-N-(3-methylphenyl)pyridin-2-amine C₁₃H₁₅N₂ 199.27 Pyridine-2-amine, methylphenyl substituent Crystallography studies (no activity reported) Direct alkylation
N,N′-Bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride C₂₀H₂₈Cl₂N₄·2H₂O 437.38 Dual pyridinylmethyl groups, cyclohexane Structural studies (no bioactivity) Ligand substitution

Key Observations:

Structural Diversity :

  • (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine shares the pyridinylmethyl moiety with Vatalanib and N,N′-bis(pyridin-4-ylmethyl)cyclohexane derivatives. However, its branched alkyl chain distinguishes it from phthalazine-based (Vatalanib) or cyclic diammonium systems .
  • Compared to tetrahydro-2H-pyran-4-amine derivatives (e.g., Example 14), the target compound lacks the oxygen-containing heterocycle but retains a comparable molecular weight (~192 vs. ~399), suggesting divergent solubility profiles .

Pharmacological Activities :

  • Vatalanib is a clinically validated antitumor agent targeting vascular endothelial growth factor (VEGF) receptors . In contrast, tetrahydro-2H-pyran-4-amine derivatives (e.g., Example 14) are structurally similar to fungicidal sulfonamides described in patent literature .
  • The absence of a phthalazine or sulfonamide group in (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine may limit its direct antitumor efficacy but could favor central nervous system (CNS) penetration due to increased lipophilicity.

Synthetic Approaches :

  • Reductive amination is a common method for synthesizing secondary amines, as demonstrated in the preparation of tetrahydro-2H-pyran-4-amine derivatives (Example 14: Pd/H₂ catalysis) .
  • Vatalanib’s synthesis involves multi-step condensation, highlighting the complexity of incorporating fused heterocycles .

Pyridinylmethyl-containing compounds generally exhibit moderate solubility in polar solvents, though alkyl chain branching may reduce aqueous solubility .

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